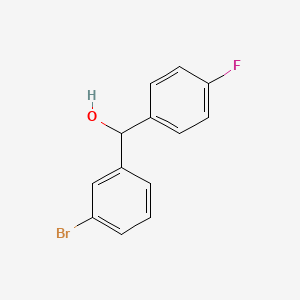

(3-Bromophenyl)(4-fluorophenyl)methanol

Description

(3-Bromophenyl)(4-fluorophenyl)methanol (CAS: 247089-76-5) is a diarylmethanol derivative featuring bromine and fluorine substituents on adjacent aromatic rings. Its synthesis involves the reaction of 3-bromoiodobenzene with n-BuLi under nitrogen, yielding a colorless oil . The compound’s structure combines electron-withdrawing halogen groups (Br, F), influencing its electronic properties, solubility, and reactivity. Diarylmethanols are pivotal intermediates in pharmaceutical and materials chemistry, particularly in antimalarial and anticancer drug development .

Properties

IUPAC Name |

(3-bromophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUFCLFBGOTIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442869 | |

| Record name | (3-Bromophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247089-76-5 | |

| Record name | (3-Bromophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-fluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-fluorobenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (4-fluorobenzylmagnesium bromide) attacks the carbonyl carbon of 3-bromobenzaldehyde, followed by hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products are 3-bromo-4-fluorobenzophenone or 3-bromo-4-fluorobenzaldehyde.

Reduction: The major product is 3-bromo-4-fluorotoluene.

Substitution: The products depend on the nucleophile used, such as 3-methoxy-4-fluorobenzhydrol.

Scientific Research Applications

(3-Bromophenyl)(4-fluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Compound 1 : (3-Bromophenyl)(phenyl)methanol (20a)

- Structure : Lacks the 4-fluorophenyl group, replaced by a phenyl ring.

- Synthesis : Derived from 3-bromobenzaldehyde and PhMgBr (85% yield) .

- Key Difference: The absence of fluorine reduces electronegativity, altering dipole moments and intermolecular interactions compared to (3-Bromophenyl)(4-fluorophenyl)methanol.

Compound 2 : (4-Bromophenyl)(4-fluorophenyl)methanol (CAS: 3851-47-6)

- Structure : Bromine and fluorine substituents are para on their respective rings.

- Isostructural studies show para-substituted derivatives exhibit distinct packing compared to ortho/meta analogues .

Compound 3 : [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7)

Physicochemical Properties

Solvent and Stability Behavior

- Thermal Decomposition: Fluorophenyl-containing trioxanes decompose faster in methanol than n-hexane due to solvent polarity . This compound’s stability in polar solvents may follow similar trends.

- Crystallization : Isostructural chloro/bromo derivatives (e.g., Compounds 4 and 5 in ) crystallize in P 1 symmetry but adjust packing for halogen size, suggesting bromine’s van der Waals radius (1.85 Å) vs. chlorine (1.75 Å) influences lattice stability .

Key Research Findings

Synthetic Flexibility: Diarylmethanols are synthesized via Grignard or organolithium routes, with yields influenced by substituent positions (meta vs. para) .

Halogen Synergy : Bromine enhances lipophilicity and binding to hydrophobic pockets, while fluorine improves metabolic stability and electron density .

Structural Insights : Single-crystal diffraction of isostructural derivatives reveals halogen-dependent conformational adjustments, critical for rational drug design .

Biological Activity

(3-Bromophenyl)(4-fluorophenyl)methanol, with the chemical formula C₁₃H₁₀BrFO, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound belongs to the benzhydrol family and is characterized by a hydroxyl group attached to a benzhydryl structure. The synthesis typically involves a Grignard reaction between 3-bromobenzaldehyde and 4-fluorobenzylmagnesium bromide in a solvent like tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown activity against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies indicating that modifications to the phenyl groups can enhance its efficacy . For instance, analogs with different substitutions were tested for their ability to inhibit bacterial growth, revealing promising results for certain derivatives.

Case Studies and Research Findings

- Antiproliferative Effects :

- Tubulin Interaction :

- Structure-Activity Relationships :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3-Bromophenyl)(4-chlorophenyl)methanol | Chlorine instead of fluorine | Moderate antimicrobial effects |

| (3-Bromophenyl)(4-methylphenyl)methanol | Methyl group enhances lipophilicity | Reduced antiproliferative activity |

| (3-Bromophenyl)(4-nitrophenyl)methanol | Nitro group increases electronic effects | Potent against specific cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.